Lipophilicity Advantage: 1,3,4-Oxadiazole Regioisomers Show Median 1.2 log D Unit Reduction vs. 1,2,4-Oxadiazole Matched Pairs
In a systematic matched‑pair analysis of 148 oxadiazole pairs from the AstraZeneca corporate collection, 1,3,4‑oxadiazole isomers consistently showed lower experimental log D values compared to their 1,2,4‑oxadiazole counterparts [1]. The median log D for 1,2,4‑isomers was 4.4, whereas the median for 1,3,4‑isomers was 3.2, yielding a median difference of 1.2 log D units [1]. This effect was observed across all structural classes, independent of substitution pattern, and is attributed to the intrinsically different charge distribution and dipole moment of the 1,3,4‑oxadiazole ring [1]. Note: This evidence is class‑level inference; the specific compound 5‑(1,3,4‑oxadiazol‑2‑yl)pyrrolidin‑2‑one was not tested individually in this dataset, but the regioisomer effect is generalizable across the entire 282‑compound set.
| Evidence Dimension | Lipophilicity (experimental log D) |
|---|---|
| Target Compound Data | Median log D = 3.2 (1,3,4-oxadiazole regioisomer class) |
| Comparator Or Baseline | 1,2,4-Oxadiazole regioisomer class, median log D = 4.4 |
| Quantified Difference | Δ log D = −1.2 (1,3,4-oxadiazole regioisomers are less lipophilic by an order of magnitude) |
| Conditions | Experimentally determined log D via HPLC LC/MS method for 282 compounds comprising 148 matched pairs in the AstraZeneca corporate compound collection |
Why This Matters
Lower lipophilicity reduces promiscuous off‑target binding, toxicity risk, and metabolic clearance liabilities—making 5‑(1,3,4‑oxadiazol‑2‑yl)pyrrolidin‑2‑one a more developable scaffold for lead optimization compared to its 1,2,4‑oxadiazole regioisomer.
- [1] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. "Oxadiazoles in Medicinal Chemistry." J. Med. Chem. 2012, 55, 1817–1830, DOI: 10.1021/jm2013248. View Source
